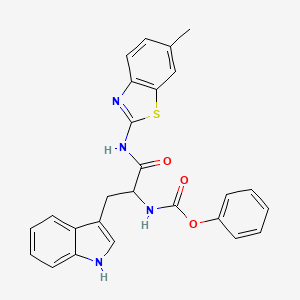![molecular formula C23H15Br2N3 B5025577 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this is an imidazole ring, another heterocyclic compound which contains two nitrogen atoms. The presence of the bromophenyl groups will likely have a significant impact on the molecule’s reactivity and properties .Chemical Reactions Analysis
The bromine atoms on the bromophenyl groups are likely sites of reactivity, as they can be replaced by other groups in a substitution reaction. The nitrogen atoms in the imidazole ring could also potentially act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the bromophenyl and imidazole groups. For example, the bromine atoms could potentially increase the compound’s density and boiling point .Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2N3/c24-15-11-9-14(10-12-15)21-22(17-6-1-3-7-19(17)25)28-23(27-21)18-13-26-20-8-4-2-5-16(18)20/h1-13,26H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBXVUAXNIDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=C(N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)


![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)



![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)
![4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid](/img/structure/B5025587.png)